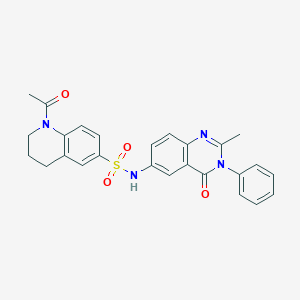
1-acetyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-acetyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a useful research compound. Its molecular formula is C26H24N4O4S and its molecular weight is 488.56. The purity is usually 95%.
BenchChem offers high-quality 1-acetyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-acetyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial, Antifungal, and Antioxidant Activities
A series of new arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines, which share structural similarities with the compound of interest, were synthesized. These derivatives underwent evaluation for their antibacterial activity against various Gram-positive and Gram-negative bacteria, and for antifungal activity against Candida strains, Aspergillus niger, and Issatchenkia hanoiensis. Notably, one compound demonstrated significant DPPH free radical scavenging activity, and another exhibited considerable antifungal activity against A. niger, highlighting the potential of these compounds in antibacterial and antifungal applications (L. Jyothish Kumar & V. Vijayakumar, 2017).
Enzyme Inhibition
Sulfonamides, including triazene-substituted sulfamerazine derivatives, were designed and synthesized, then evaluated for their inhibitory activities against acetylcholinesterase (AChE) and human carbonic anhydrases (hCA) I and II isoenzymes. This research highlights the potential of such compounds in developing treatments for conditions related to enzyme dysfunction (S. Bilginer et al., 2020).
Chemical Transformations
Research into the chemical transformations of related compounds, specifically 3-amino-2-quinolones, has led to the development of new antimalarial drugs. These studies explored acylation with acyl chloride, sulfonyl chloride, and acetic anhydride, leading to the formation of various derivatives, demonstrating the compound's versatility in chemical synthesis and its potential in drug development (Silvia E. Asías et al., 2003).
Synthesis Techniques
Innovative synthesis techniques for tetrahydroisoquinoline sulfonamides have been explored, offering insights into the compound's synthesis and potential modifications. These methods emphasize the compound's role in the synthesis of new molecules with potential pharmacological activities (Chafika Bougheloum et al., 2013).
Eigenschaften
IUPAC Name |
1-acetyl-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-3,4-dihydro-2H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-17-27-24-12-10-20(16-23(24)26(32)30(17)21-8-4-3-5-9-21)28-35(33,34)22-11-13-25-19(15-22)7-6-14-29(25)18(2)31/h3-5,8-13,15-16,28H,6-7,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBVBXDJEOEARI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N(CCC4)C(=O)C)C(=O)N1C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B2388107.png)
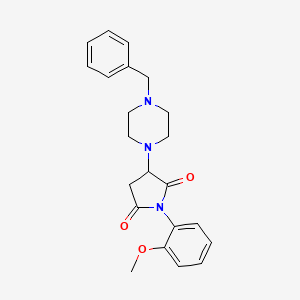
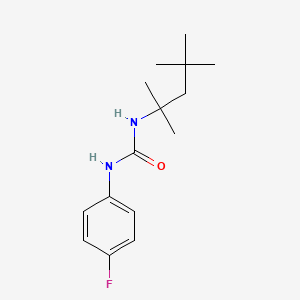
![N-(2-methoxyphenyl)-2-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)oxy]acetamide](/img/structure/B2388111.png)
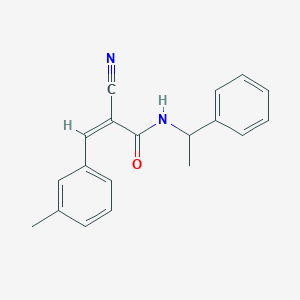
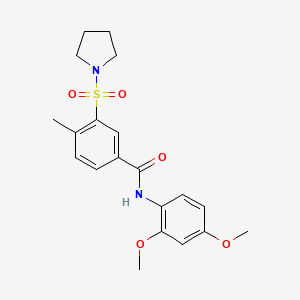

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2388117.png)

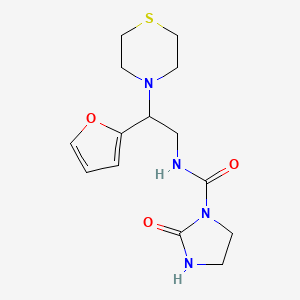
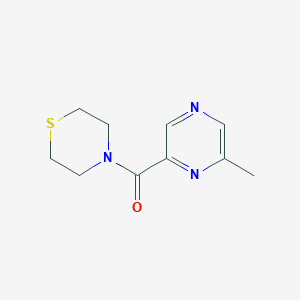
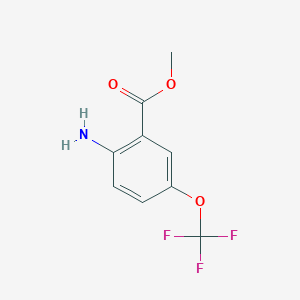
![4-acetyl-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2388126.png)
![1-[1-(difluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2388130.png)